molecular formula C10H11N3O B1279577 (1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 28798-81-4

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1279577
CAS RN: 28798-81-4
M. Wt: 189.21 g/mol
InChI Key: SXNXKULRKDCYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, also known as 1-benzyl-1,2,3-triazole-4-methanol, is a synthetic compound with a variety of applications in scientific research. It is a member of the triazole family, which is a class of organic compounds characterized by two nitrogen atoms connected by a three-atom ring. This compound has been used in the synthesis of other compounds, as well as for its potential biological activity.

Scientific Research Applications

Catalyst for Chemical Reactions

  • Catalysis in Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloadditions. This complex showed remarkable efficiency under various conditions, including water and neat conditions, with low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic media. The study found that these compounds effectively inhibit corrosion, with the inhibition efficiency varying with concentration (Ma et al., 2017).

Immobilized Catalysts

  • Covalently Immobilized Catalysts : Ozkal et al. (2012) demonstrated the use of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol immobilized on Merrifield resins as catalysts for CuAAC reactions. These catalysts were stable in water and under air, showing high activity at low concentrations in both aqueous and organic media. They could also be reused multiple times (Ozkal et al., 2012).

Solubility Studies

  • Solubility in Various Solvents : Liang et al. (2016) measured the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in different solvents, providing valuable data for its application in various chemical processes (Liang et al., 2016).

Molecular Structure and Spectroscopy

  • Structural and Spectroscopic Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, closely related to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into its molecular structure, orbitals, and UV-vis spectra (Wang et al., 2014).

Antimicrobial Activity

  • Synthesis and Evaluation for Antimicrobial Activity : Reddy et al. (2016) explored the synthesis of 1-benzyl-1H-1,2,3-triazole derivatives and evaluated their antimicrobial properties. This highlights the potential biomedical applications of these compounds (Reddy et al., 2016).

Crystal Structures

  • Crystal Structure Analysis : Gonzaga et al. (2016) reported on the crystal structures of compounds similar to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into their molecular arrangement and potential applications in material science (Gonzaga et al., 2016).

Ligand for Chemical Synthesis

  • Ligand in Copper-Catalyzed Arylation : Singh et al. (2017) utilized a compound analogous to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol as a ligand in copper-catalyzed arylation reactions, demonstrating its versatility as a ligand in organic synthesis (Singh et al., 2017).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Prasad et al. (2021) highlighted the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, showcasing the utility of triazole compounds in the synthesis of novel chemical entities (Prasad et al., 2021).

properties

IUPAC Name

(1-benzyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXKULRKDCYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470021
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

CAS RN

28798-81-4
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Q & A

Q1: What makes (1-benzyl-1H-1,2,3-triazol-4-yl)methanol an efficient ligand for CuAAC reactions?

A1: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, often referred to as a tris(triazolyl)methanol ligand, possesses three 1,2,3-triazole rings. These rings readily coordinate to copper(I) ions, forming a stable complex. [, ] This complex effectively catalyzes the CuAAC reaction, promoting the formation of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.

Q2: How does immobilizing (1-benzyl-1H-1,2,3-triazol-4-yl)methanol onto a solid support impact its catalytic activity?

A2: Immobilizing (1-benzyl-1H-1,2,3-triazol-4-yl)methanol onto Merrifield resins, for instance, allows for easy catalyst recovery and reusability without significant loss of activity. [] This immobilization strategy enables the catalyst to be used in flow chemistry systems or easily separated from the reaction mixture for multiple reaction cycles.

Q3: What are the advantages of using (1-benzyl-1H-1,2,3-triazol-4-yl)methanol-Cu(I) complexes as catalysts for CuAAC reactions compared to other copper catalysts?

A3: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol-Cu(I) complexes exhibit high activity in CuAAC reactions, even at low catalyst loadings (as low as 1 mol%). [, ] These complexes demonstrate excellent tolerance to a variety of functional groups, including free amino groups, and operate efficiently in both aqueous and organic solvents. [, ] The ability to perform the reaction "on water" or under neat conditions further highlights the versatility of this catalytic system. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.